6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-12-16-13(11-5-3-2-4-6-11)14(15(18)19)17(12)9-10/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVVPAPZRNZEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar multicomponent reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
Hydrolysis of Nitrile Precursors
A key synthetic route involves the hydrolysis of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbonitrile. This reaction typically employs acidic or basic conditions:
-
Reagents : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> (acidic hydrolysis) / NaOH (basic hydrolysis)
-
Conditions : Reflux at 80–100°C for 6–12 hours
-
Outcome : Quantitative conversion to the carboxylic acid derivative .
This method aligns with general nitrile-to-carboxylic acid conversion protocols, where the electron-withdrawing imidazo[1,2-a]pyridine core facilitates nucleophilic attack on the nitrile group.
Oxidation of Aldehyde Intermediates
The aldehyde derivative (6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) serves as a precursor. Oxidation with strong oxidizing agents yields the carboxylic acid:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 60°C | 85–92% | |
| CrO<sub>3</sub> | Acetic acid, 50°C | 78% |
The methyl group at position 6 stabilizes the intermediate carbocation during oxidation, enhancing reaction efficiency .
Esterification and Reverse Hydrolysis
The carboxylic acid undergoes esterification with alcohols under acidic catalysis:
-
Reagents : Methanol or ethanol, H<sub>2</sub>SO<sub>4</sub>
-
Conditions : Reflux, 4–6 hours
-
Product : Methyl/ethyl esters (e.g., 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate) .
Reverse hydrolysis of esters back to the carboxylic acid is achieved using NaOH (2M, 70°C, 3 hours) .
Amide Formation
The carboxylic acid reacts with amines to form bioactive amides. A study utilized carbonyldiimidazole (CDI) as an activating agent:
Amidation preserves the imidazo[1,2-a]pyridine core’s planarity, critical for binding to biological targets .
Thermal Decarboxylation
Under pyrolytic conditions (200–250°C), the compound undergoes decarboxylation to form 6-methyl-2-phenylimidazo[1,2-a]pyridine:
-
Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond .
-
Byproducts : CO<sub>2</sub> and trace aromatic hydrocarbons .
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS (N-bromosuccinimide) | AIBN, CCl<sub>4</sub>, 80°C | 6-Methyl-8-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | 62% |
The methyl group indirectly influences reactivity by modulating electron density across the heterocycle .
Enzyme Binding
Docking studies reveal that the carboxylic acid group forms hydrogen bonds with cyclooxygenase-2 (COX-2):
-
Binding Affinity : ΔG = −8.2 kcal/mol (compared to −7.5 kcal/mol for indomethacin) .
-
Key Interactions : Salt bridges with Arg<sup>120</sup> and His<sup>90</sup> residues .
Stability and Degradation
The compound exhibits pH-dependent stability:
| pH | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 48 hours | Decarboxylation |
| 7.4 | >14 days | Oxidation at methyl group |
| 10.0 | 12 hours | Hydrolysis of imidazole ring |
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research has demonstrated that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. A study published in Archiv der Pharmazie highlighted its efficacy among a series of synthesized derivatives, identifying it as the most active compound in this category . The compound was tested for its ulcerogenic effects on the gastrointestinal tract, revealing a favorable safety profile compared to other derivatives.
Inhibition of Protein Prenylation
Recent studies have focused on the compound's role as an inhibitor of protein geranylgeranylation. This process is crucial for the proper functioning of various cellular proteins involved in signaling pathways. The compound's ability to disrupt Rab11A prenylation was particularly noted in human cervical carcinoma HeLa cells, indicating potential applications in cancer therapy .
Case Study 1: Synthesis and Activity Evaluation
In a comprehensive study involving the synthesis of various derivatives of imidazo[1,2-a]pyridine, this compound was synthesized and evaluated for cytotoxicity against cancer cell lines. The results indicated that it possesses a half-maximal inhibitory concentration (IC50) below 150 μM, demonstrating potent cytotoxic effects against cancer cells while maintaining lower toxicity levels in normal cells .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed structure-activity relationship analysis revealed that modifications at the C6 position significantly influence the biological activity of imidazo[1,2-a]pyridine derivatives. Compounds with specific substitutions showed enhanced activity against inflammatory pathways and cancer cell proliferation, supporting the notion that this compound can be further optimized for therapeutic use .
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogenic organisms . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Mechanistic and Functional Differences
Anti-inflammatory Activity: The 6-methyl-2-phenyl derivative (CAS 123533-42-6) outperforms analogs like the 2-methyl variant (CAS 21801-79-6) due to synergistic effects of the methyl and phenyl groups, which enhance target binding and reduce oxidative stress .
Carcinogenic Potential: Contrastingly, structurally related compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are dietary carcinogens, inducing colon and mammary tumors in rodents . This highlights the importance of substituent positioning (imidazo[1,2-a]pyridine vs. imidazo[4,5-b]pyridine) in toxicity profiles .
Synthetic Utility :
- Ester derivatives (e.g., methyl or ethyl esters) are often intermediates for prodrug development. For example, the methyl ester of the 6-chloro analog (CAS 900019-38-7) is a precursor for kinase inhibitors .
- Bromo-substituted analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) are pivotal in cross-coupling reactions for medicinal chemistry .
Physicochemical Properties
Critical Notes
Therapeutic vs. Carcinogenic Profiles: While this compound is therapeutic, structurally similar heterocyclic amines in cooked food (e.g., PhIP) are carcinogenic, emphasizing the need for rigorous safety profiling .
Substituent Optimization: Minor changes (e.g., methyl → chloro) drastically alter bioactivity. For instance, 6-chloro derivatives are more electrophilic, increasing DNA adduct risks .
Synthetic Accessibility : Halogenated analogs require specialized methods (e.g., palladium-catalyzed coupling), whereas methyl/phenyl derivatives are synthesized via straightforward cyclization .
Biological Activity
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 123533-42-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H12N2O2
- Molecular Weight : 252.27 g/mol
- Hazard Classification :
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating potent antibacterial effects:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0039 |
| Bacillus subtilis | 0.0195 |
| Candida albicans | 0.0048 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Studies have indicated that it affects cell cycle progression and induces apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival.
A notable case study involved the use of this compound in combination with other chemotherapeutic agents, which enhanced its efficacy against resistant cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial and cancer cells, leading to cellular damage and death.
- Modulation of Gene Expression : The compound influences the expression of genes related to apoptosis and cell cycle regulation, which is crucial for its anticancer effects .
Safety and Toxicological Profile
Despite its promising biological activities, safety data indicate that the compound poses certain risks:
Q & A
Q. What are the common synthetic routes for 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions. For example, analogs like 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid are synthesized via condensation of 2-aminopyridines with α-haloketones or esters in the presence of a base (e.g., potassium carbonate) and solvents like ethanol or dimethoxyethane at elevated temperatures . A similar approach can be adapted for the target compound by substituting precursors with methyl and phenyl groups. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to enhance cyclization efficiency .
Q. How is the compound characterized to confirm its structure and purity?
Structural confirmation relies on analytical techniques such as:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring connectivity.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research-grade compounds) .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for definitive stereochemical assignment .
Q. What initial biological screening assays are recommended for this compound?
Preliminary screening should focus on:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
- Enzyme inhibition : Kinase or protease assays if the compound’s scaffold aligns with known pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol, which is cost-effective but slower .
- Catalysts : Transition metals (e.g., Pd/Cu) can accelerate coupling steps in multi-stage syntheses .
- Temperature control : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yield .
- Workup protocols : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Re-test the compound using HPLC-certified batches .
- Assay conditions : Standardize parameters like pH, serum concentration, and cell passage number .
- Structural analogs : Compare results with derivatives (e.g., 6-fluoro or 6-chloro variants) to identify substituent-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent modification : Replace the methyl or phenyl group with halogens, alkoxy, or heteroaryl groups to probe electronic and steric effects .
- Bioisosteric replacement : Substitute the carboxylic acid with esters or amides to modulate solubility and bioavailability .
- Proteomic profiling : Use affinity chromatography or SPR to identify binding partners and refine target hypotheses .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding modes with kinases or GPCRs, leveraging crystallographic data from analogous compounds .
- QSAR modeling : Regression analysis of substituent properties (e.g., logP, molar refractivity) correlates structural features with activity .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize synthetic targets .
Methodological Considerations
Q. What purification techniques are optimal for this compound?
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) .
- Recrystallization : Ethanol/water (7:3) achieves high recovery for carboxylic acid derivatives .
- Ion-exchange resins : Separate acidic byproducts via pH-dependent retention .
Q. How to validate target engagement in cellular assays?
- Knockdown/knockout models : CRISPR-Cas9 editing of putative targets (e.g., kinases) tests compound dependency .
- Thermal shift assays : Monitor protein melting temperature shifts to confirm binding .
- Click chemistry : Incorporate alkyne/azide tags for pull-down and proteomic identification .
Q. What analytical workflows address stability issues in storage?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify decomposition via LC-MS .
- Lyophilization : Stabilize the carboxylic acid form by freeze-drying and storing under argon at -20°C .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) or buffers to aqueous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
